molecular formula C19H26N2S B1684310 Pergolide CAS No. 66104-22-1

Pergolide

Cat. No. B1684310
CAS RN: 66104-22-1
M. Wt: 314.5 g/mol
InChI Key: YEHCICAEULNIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pergolide is a semi-synthetic clavine alkaloid . Synthetic activities have been particularly valuable to facilitate access to rare members of the Clavine family and empower medicinal chemistry research .


Molecular Structure Analysis

The empirical formula of Pergolide is C19H26N2S . The average mass is 314.488 Da and the monoisotopic mass is 314.181671 Da .


Chemical Reactions Analysis

Pergolide has been analyzed using a triple-quadrupole mass spectrometer with enhanced mass-resolution capabilities . This method demonstrated improved sensitivity and a broad linear dynamic range .


Physical And Chemical Properties Analysis

Pergolide has a molecular formula of C19H26N2S . Its average mass is 314.488 Da and the monoisotopic mass is 314.181671 Da .

Scientific Research Applications

Dopaminergic Activity and Parkinson's Disease

Pergolide, recognized for its dopaminergic activity, is primarily used in treating Parkinson's disease. Its effectiveness as a dopamine agonist, particularly its action on both D1 and D2 receptors, has been a subject of research. Fuller and Clemens (1991) noted pergolide's high affinity for D3 receptors, suggesting its potential relevance in therapeutic efficacy for Parkinson's disease. The study highlighted the need for further exploration of pergolide's interaction with D1 receptors in vivo at therapeutic doses (Fuller & Clemens, 1991).

Restless Legs Syndrome

Pergolide has also been investigated for its efficacy in treating Restless Legs Syndrome (RLS). Wetter et al. (1999) conducted a randomized, double-blind, placebo-controlled crossover study and observed significant improvements in sleep and subjective measures of well-being in patients with idiopathic RLS when treated with pergolide (Wetter et al., 1999).

Neuroprotection

Uberti et al. (2002) found that pergolide, besides its application in Parkinson's disease therapy, could protect SH-SY5Y neuroblastoma cells from cell death induced by oxidative stress, suggesting a potential neuroprotective role. This effect was not blocked by dopamine receptor antagonists, indicating an action independent of dopamine receptor stimulation (Uberti et al., 2002).

Tourette’s Syndrome

In the treatment of Tourette's syndrome in children, Gilbert et al. (2000) conducted a randomized, double-blind, crossover trial with pergolide. They found significant improvement in tic severity with pergolide treatment compared to placebo, suggesting its efficacy in this condition (Gilbert et al., 2000).

Interaction with Central Dopaminergic Receptors

Goldstein et al. (1980) investigated pergolide's interaction with central dopaminergic receptors. They found that pergolide acts as an agonist to these receptors, inducing behavioral changes in animal models, and contributing to its effectiveness in treating advanced parkinsonism (Goldstein et al., 1980).

Pharmacokinetics

Research into the pharmacokinetics of pergolide has also been conducted. Jacobson et al. (2014) developed a UPLC-MS/MS assay for determining pergolide in plasma, facilitating pharmacokinetic studies in horses treated for pituitary pars intermedia dysfunction (PPID). This assay helped in understanding the drug's behavior in the body at low levels (Jacobson et al., 2014).

Safety And Hazards

Pergolide should be handled with care. It is advised to avoid contact with skin, eyes, and clothing, not to ingest or breathe dust, and to keep away from heat and sources of ignition . It was found that pergolide increased the risk of cardiac valvulopathy .

properties

IUPAC Name

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHCICAEULNIGD-MZMPZRCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66104-23-2 (mesylate)
Record name Pergolide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2023438
Record name Pergolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pergolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.84e-04 g/L
Record name Pergolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 receptor causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders.
Record name Pergolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pergolide

CAS RN

66104-22-1
Record name Pergolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66104-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pergolide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pergolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pergolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pergolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERGOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24MJ822NZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pergolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207.5 °C
Record name Pergolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pergolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pergolide
Reactant of Route 2
Pergolide
Reactant of Route 3
Pergolide
Reactant of Route 4
Reactant of Route 4
Pergolide
Reactant of Route 5
Reactant of Route 5
Pergolide
Reactant of Route 6
Pergolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.